DY131

Übersicht

Beschreibung

DY131 ist ein pharmakologischer Agonist des Orphan-Rezeptors Östrogen-verwandter Rezeptor gamma. Diese Verbindung spielt eine entscheidende Rolle bei der Regulierung der Energieerzeugung, des oxidativen Stoffwechsels, der Zell-Apoptose und der Entzündungsreaktionen . Es wurde auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Erkrankungen untersucht, darunter akute Leberverletzung und Stoffwechselstörungen .

Herstellungsmethoden

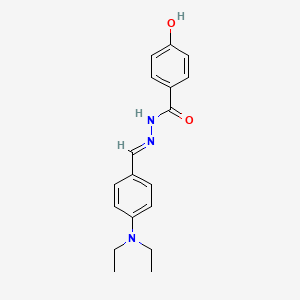

This compound kann durch eine Reihe von chemischen Reaktionen unter Verwendung spezifischer Reagenzien und Bedingungen synthetisiert werden. Die Syntheseroute beinhaltet typischerweise die Reaktion von 4-(Diethylamino)benzaldehyd mit 4-Hydroxybenzohydrazid unter kontrollierten Bedingungen, um das gewünschte Produkt zu bilden . Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer bestimmten Temperatur und eines bestimmten pH-Werts, um die erfolgreiche Bildung von this compound zu gewährleisten. Industrielle Produktionsverfahren für this compound beinhalten die Skalierung der Syntheseroute, wobei die Reinheit und Ausbeute der Verbindung durch optimierte Reaktionsbedingungen und Reinigungstechniken sichergestellt werden .

Vorbereitungsmethoden

DY131 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the reaction of 4-(diethylamino)benzaldehyde with 4-hydroxybenzohydrazide under controlled conditions to form the desired product . The reaction conditions include maintaining a specific temperature and pH to ensure the successful formation of this compound. Industrial production methods for this compound involve scaling up the synthetic route while ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .

Analyse Chemischer Reaktionen

DY131 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von oxidierten Derivaten führen, während die Reduktion reduzierte Formen der Verbindung liefern kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als selektiver Agonist für Östrogen-verwandte Rezeptoren beta und gamma verwendet, sodass Forscher die Funktionen und Mechanismen dieser Rezeptoren untersuchen können . In Biologie und Medizin wurde this compound auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie akuter Leberverletzung, Stoffwechselstörungen und Krebs untersucht . Es wurde gezeigt, dass es die durch Lipopolysaccharid induzierte Leberverletzung verbessert, vor Stoffwechselstörungen schützt und das Wachstum von Krebszellen hemmt .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Bindung an Östrogen-verwandte Rezeptoren gamma und beta, was zur Aktivierung dieser Rezeptoren führt . Diese Aktivierung reguliert die Expression von Genen, die am Energiestoffwechsel, oxidativem Stress und der Zell-Apoptose beteiligt sind . This compound hemmt auch den Wnt-Signalweg, der am Wachstum und der Proliferation von Krebszellen beteiligt ist . Zu den molekularen Zielstrukturen und Signalwegen, die an der Wirkung von this compound beteiligt sind, gehören der Östrogen-verwandte Rezeptor gamma, der mitochondriale Transkriptionsfaktor A und der Wnt-Signalweg .

Wissenschaftliche Forschungsanwendungen

Cancer Research

DY131 has shown significant potential as an anti-cancer agent, particularly in breast and prostate cancer models.

-

Breast Cancer : In studies involving triple-negative breast cancer cell lines, this compound exhibited growth-inhibitory effects. The compound induced apoptosis in cancer cells while sparing non-transformed mammary epithelial cells . Notably, MDA-MB-231 and MDA-MB-468 cells were highly sensitive to this compound treatment, showing dose-dependent increases in apoptotic markers.

Cell Line IC50 (μM) Apoptosis Induction MDA-MB-231 5 High MDA-MB-468 5 High MCF7 10 Moderate MCF10A (non-cancer) >10 None - Prostate Cancer : this compound has been evaluated for its effects on prostate cancer cell growth. The compound was found to inhibit cell proliferation via the p38 stress kinase pathway .

Metabolic Disorders

This compound's role in metabolic regulation has been highlighted in studies focusing on mitochondrial function and energy metabolism.

- Mitochondrial Protection : this compound activates the ERRγ/TFAM axis, which is essential for mitochondrial biosynthesis. This activation helps protect against metabolic dysfunctions associated with conditions like obesity and diabetes . In murine models, this compound administration improved mitochondrial function and reduced oxidative stress.

Inflammatory Responses

The compound has demonstrated protective effects against inflammation-induced damage in liver tissues.

-

Liver Injury Model : In experiments involving lipopolysaccharide (LPS)-induced liver injury, mice pretreated with this compound showed significant reductions in liver enzyme levels (ALT, AST) and improved histological outcomes compared to control groups . The protective effects were attributed to the suppression of oxidative stress and inflammation.

Parameter Control Group LPS Group This compound + LPS Group ALT (U/L) 30 150 80 AST (U/L) 40 200 90 Histological Damage Score High Very High Low

Case Study 1: Protective Effects Against Sepsis-Induced Liver Injury

In a study published in Frontiers in Pharmacology, researchers explored the effects of this compound on sepsis-associated liver dysfunction. Mice were treated with LPS to induce liver injury and then pretreated with this compound. Results indicated that this compound significantly reduced liver enzyme release and improved overall liver morphology .

Case Study 2: Antimitotic Activity in Breast Cancer Cells

Research conducted on various breast cancer cell lines demonstrated that this compound induced apoptosis through mechanisms involving DNA damage response pathways. The study highlighted that treatment with this compound led to increased levels of γH2AX, indicating DNA damage, particularly in aggressive breast cancer cell lines .

Wirkmechanismus

The mechanism of action of DY131 involves its binding to estrogen-related receptors gamma and beta, leading to the activation of these receptors . This activation regulates the expression of genes involved in energy metabolism, oxidative stress, and cell apoptosis . This compound also inhibits the Wnt signaling pathway, which is involved in cancer cell growth and proliferation . The molecular targets and pathways involved in the action of this compound include the estrogen-related receptor gamma, mitochondrial transcriptional factor A, and the Wnt signaling pathway .

Vergleich Mit ähnlichen Verbindungen

DY131 ist einzigartig in seiner selektiven agonistischen Aktivität gegenüber Östrogen-verwandten Rezeptoren gamma und beta, mit minimaler Aktivität gegenüber anderen Östrogenrezeptoren . Ähnliche Verbindungen sind GSK4716 und GSK9089, die ebenfalls als Agonisten für Östrogen-verwandte Rezeptoren beta und gamma wirken . this compound hat nachweislich unterschiedliche Auswirkungen auf Stoffwechselstörungen und das Wachstum von Krebszellen, was seine Einzigartigkeit in der wissenschaftlichen Forschung unterstreicht .

Biologische Aktivität

DY131 is a selective agonist of the estrogen-related receptors (ERR) β and γ, which play significant roles in various biological processes, including metabolism, apoptosis, and inflammation. This article delves into the biological activity of this compound, highlighting its effects on cancer cells, liver injury, and metabolic regulation.

This compound primarily functions as an agonist for ERRβ and ERRγ, exhibiting varying degrees of activity across different cell types. The compound has been shown to influence cellular pathways related to energy metabolism and oxidative stress. Specifically, this compound activates ERRγ, which is crucial for regulating metabolic processes and cellular responses to stressors.

Anticancer Activity

Research indicates that this compound exhibits potent antitumor effects in various breast cancer cell lines. In a study involving multiple cell lines, including MDA-MB-231 and MCF7, this compound demonstrated significant growth inhibition:

- Growth Inhibition : At concentrations as low as 2.5 μM, this compound inhibited the growth of several breast cancer cell lines, with complete growth inhibition observed at 10 μM. In contrast, non-transformed MCF10A cells showed only modest growth inhibition at the same concentration .

- Apoptosis Induction : The compound induced early-stage apoptosis in sensitive cancer cell lines, evidenced by increased Annexin V positivity and PARP cleavage. MDA-MB-231 cells exhibited the most pronounced apoptotic response .

- Colony Formation Assays : Clonogenic survival assays revealed a dose-dependent reduction in colony formation following exposure to this compound, further confirming its potential as an anticancer agent .

Hepatoprotective Effects

This compound's biological activity extends beyond oncology; it also offers protective effects against liver injury:

- Liver Injury Model : In a mouse model of lipopolysaccharide (LPS)-induced liver injury, pretreatment with this compound significantly reduced liver enzyme levels (ALT, AST) and improved histological damage. This suggests that this compound mitigates oxidative stress and inflammation associated with acute liver injury .

- Mechanistic Insights : Transcriptomic analysis indicated that this compound reversed dysregulated pathways linked to inflammation and metabolism in LPS-treated mice. This highlights its potential therapeutic application in sepsis-related liver dysfunction .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Eigenschaften

IUPAC Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKOCYWYAWBGKY-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95167-41-2 | |

| Record name | GSK-9089 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095167412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(4-Diethylaminobenzylidene)-4-hydroxybenzoylhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-9089 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VWV92039E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.